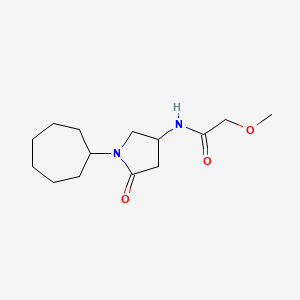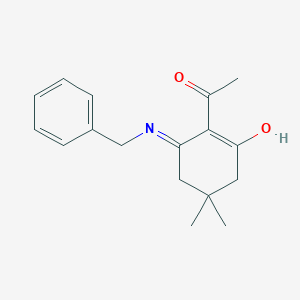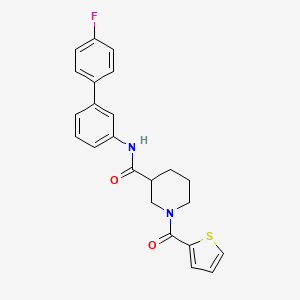
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N'-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, and dihydropyridazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor for specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets within cells. This can include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 4-aryl-5-cyano-1,6-dihydro-2-thiouracils
Uniqueness
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-N'-phenylpyridazine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-17(12-21)20(27)25(15-8-10-16(28-2)11-9-15)24-18(13)19(26)23-22-14-6-4-3-5-7-14/h3-11,22H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPPHZKIMVULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)NNC2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B5992231.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide](/img/structure/B5992235.png)
![methyl 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B5992244.png)
![Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate](/img/structure/B5992247.png)
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B5992252.png)
![1-(4-Ethylpiperazin-1-yl)-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5992255.png)


![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5992282.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5992286.png)

![N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5992314.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B5992316.png)

